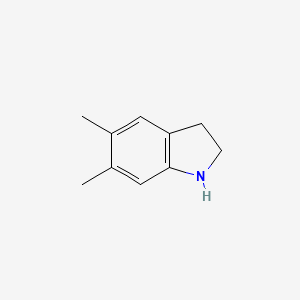

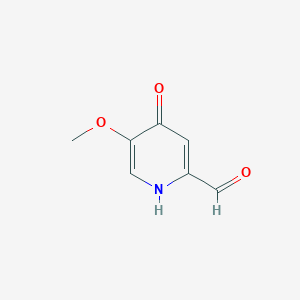

1H-Indole, 2,3-dihydro-5,6-dimethyl-

Descripción general

Descripción

“1H-Indole, 2,3-dihydro-” is a chemical compound with the molecular formula C8H9N . It’s also known by other names such as Indoline, 1-Azaindan, 2,3-Dihydroindole, Dihydroindole, Indolene, and Indole, 2,3-dihydro- .

Synthesis Analysis

Indole derivatives have been synthesized for various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The carbonyl groups of indole derivatives can undergo C–C and C–N coupling reactions and reductions .Molecular Structure Analysis

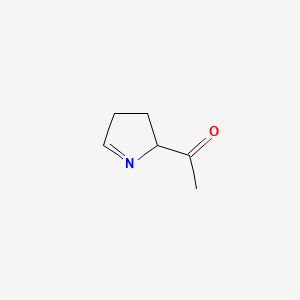

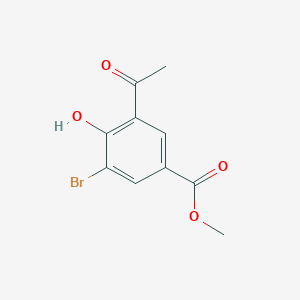

The molecular structure of “1H-Indole, 2,3-dihydro-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

Indole derivatives have been reported to have diverse pharmacological activities. The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis

“1H-Indole, 2,3-dihydro-” has a molecular weight of 119.1638 . More detailed physical and chemical properties might be available in specialized databases .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Screening

- Synthesis of Novel Derivatives : A study synthesized 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-1H-indole- -2,3-dione and other derivatives. These compounds showed moderate inhibitory activity against the fungus Candida albicans and some activity against the Gram-positive bacteria Staphylococcus aureus, suggesting potential antimicrobial applications (Ramadan, Rasheed, & El Ashry, 2019).

Synthesis of Biologically Active Derivatives

- Synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides : This study synthesized new derivatives of 2,3-dimethylindole, exploring the redox potential and steric factors. These compounds exhibit potential biological activities such as being antagonists to para amino benzoic acid, indicating their usefulness in pharmacological contexts (Avdeenko, Konovalova, & Yakymenko, 2020).

Coordination Chemistry and Biological Activity

- Coordination Chemistry of Oxovanadium(V) Complexes : This research involved synthesizing Schiff bases from 1H-indol-2,3-dione and 5,6-dimethyl-1H-indol-2,3-dione. These compounds displayed appreciable fungicidal and bactericidal properties, suggesting their potential in combating pathogenic fungi and bacteria (Garg, Fahmi, & Singh, 2007).

Synthesis of Antidepressant Analogs

- Synthesis of Hydrogenated Pyrrolo[3,4-b]indoles : Research into the synthesis of novel 4-substituted 2,7-dimethyl-3,4-dihydro-1H-pyrrolo-[3,4-b]indoles revealed a broad spectrum of pharmacological activity. This finding is significant for the development of new medicines following the “magic bullet” concept, indicating potential antidepressant applications (Ivachtchenko et al., 2010).

Potential in Antidepressant Formulations

- Potential Antidepressant Activity : A series of 3,4-dihydro-1H-1,4-oxazino[4,3-a]indoles demonstrated potential antidepressant activity in preliminary screenings. One derivative, in particular, was notably potent in preventing reserpine ptosis in mice (Demerson, Santroch, & Humber, 1975).

Synthesis and Functionalization

- Synthesis and Functionalization of Indoles : Indole derivatives, including those related to 1H-Indole, 2,3-dihydro-5,6-dimethyl-, are important in synthesizing biologically active compounds. This research explored the synthesis and functionalization of indoles, which is crucial in developing natural and synthetic compounds with significant biological activity (Cacchi & Fabrizi, 2005).

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes that result in their biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that proper safety measures should be taken when handling this compound, as with any chemical substance .

Direcciones Futuras

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

Propiedades

IUPAC Name |

5,6-dimethyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-7-5-9-3-4-11-10(9)6-8(7)2/h5-6,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDNDQYXHHLGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479341 | |

| Record name | 1H-Indole, 2,3-dihydro-5,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole, 2,3-dihydro-5,6-dimethyl- | |

CAS RN |

791609-49-9 | |

| Record name | 1H-Indole, 2,3-dihydro-5,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethyl-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1356955.png)